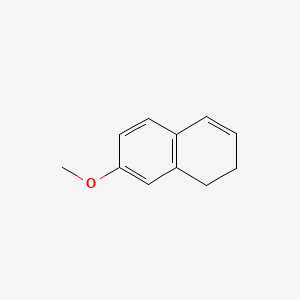

7-Methoxy-1,2-dihydronaphthalene

Descripción general

Descripción

7-Methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12O . It has a molecular weight of 160.216 g/mol .

Synthesis Analysis

The synthesis of dihydronaphthalene derivatives, including this compound, often starts with a compound like 6-methoxy-1-tetralone . The synthesis process involves several steps, including reactions with aryl isothiocyanates, ethyl chloroacetate, and other compounds . Another method involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .Molecular Structure Analysis

The molecular structure of this compound consists of a dihydronaphthalene ring with a methoxy group attached .Chemical Reactions Analysis

Dihydronaphthalene derivatives are known as useful building blocks in organic synthesis . They can undergo various reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation to afford useful products .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specifically mentioned for this compound .Aplicaciones Científicas De Investigación

Synthesis of Estrone Analogs:

- The cycloaddition of levoglucosenone to 7-methoxy-4-vinyl-1,2-dihydronaphthalene has been studied under various conditions. The chiral Diels–Alder adduct obtained is useful in synthesizing estrone and its analogs (Faizullina et al., 2015).

Ring Contraction in Synthesis:

- Oxidation of 1,2-dihydronaphthalenes, including 6- and 8-methoxy-1,2-dihydronaphthalenes, with thallium trinitrate leads to respective ring contraction products. This method is valuable for synthesizing indans (Ferraz et al., 2001).

Synthesis of Tetrahydronaphthalene Derivatives:

- A rapid, enantioselective synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone has been developed. This process involves an optimized Wittig olefination and Sharpless asymmetric dihydroxylation (Ainge et al., 2003).

Catalysis and Synthesis Methods:

- The development of synthetic methods for 1,4-dihydronaphthalenes, including the use of platinum and gold(I) catalysis, has been explored. These methods are significant for efficient synthesis involving various functional groups (Mo & Lee, 2010); (Sanjuán et al., 2013).

Enantioselective and Asymmetric Synthesis:

- Research has been conducted on the enantioselective synthesis of 1,2-dihydronaphthal

Synthesis of Cis-7-methoxy-calamenene:

- Enantioselective synthesis methods have been developed for cis-7-methoxy-calamenene, utilizing processes such as Claisen rearrangement and the Buchner reaction of α-diazoketone (Brenna et al., 2004); (McDowell et al., 2012).

Thermally Reversible Photochromic Compounds:

- Research into novel thermally reversible photochromic compounds has led to the synthesis of dihydronaphthalenes that change color under specific conditions, demonstrating potential applications in materials science (Yokoyama et al., 2005).

Mecanismo De Acción

Target of Action

It’s known that dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor and exhibit activity as hepatitis c ns5b polymerase inhibitors .

Mode of Action

It’s known that dihydronaphthalene derivatives interact with their targets, such as the estrogen receptor and hepatitis c ns5b polymerase, to exert their effects .

Biochemical Pathways

Given its structural similarity to other dihydronaphthalene derivatives, it may affect similar pathways, such as those involved in estrogen signaling and hepatitis c replication .

Result of Action

Based on the known activities of similar compounds, it may have potential effects on estrogen signaling and hepatitis c replication .

Direcciones Futuras

Dihydronaphthalene derivatives, including 7-Methoxy-1,2-dihydronaphthalene, are present in various natural products of therapeutic importance . They have potential applications in the treatment of conditions such as congestive heart failure and myocardial fibrosis . Future research may focus on developing new synthetic methods for the synthesis of dihydronaphthalene derivatives and exploring their potential therapeutic applications .

Propiedades

IUPAC Name |

7-methoxy-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2,4,6-8H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWCMXCTQPOKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344158 | |

| Record name | 7-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52178-91-3 | |

| Record name | 7-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the conformational behavior of 7-Methoxy-1,2-dihydronaphthalene?

A1: Studies employing 1H NMR spectroscopy revealed that the ring containing the olefinic bond in this compound exhibits conformational mobility. [] This means that the molecule can adopt different spatial arrangements due to rotations around single bonds. This flexibility can influence its interactions with other molecules and impact its reactivity.

Q2: How has deuterium labeling aided in understanding the NMR spectra of this compound?

A2: Researchers synthesized deuterated derivatives of this compound to simplify the interpretation of its complex 1H NMR spectra. [] While deuteration helped clarify the overall spectral features, it didn't simplify the detailed analysis of the spectra. This suggests that the conformational flexibility of the molecule contributes significantly to the complexity of its NMR spectra.

Q3: Can this compound be synthesized through transformations of natural products?

A3: Yes, a novel 8-8-coupled cyclic ferulic acid dimer, diethyl 6-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1,2-dihydronaphthalene-2,3-dicarboxylate, was synthesized by treating ferulic acid dilactone with dry HCl in absolute ethanol. [] This finding highlights the potential of utilizing natural product derivatives like ferulic acid dilactone for synthesizing complex molecules like this compound derivatives.

Q4: What insights can X-ray crystallography provide about the structure of this compound derivatives?

A4: X-ray crystallography was used to determine the structure of a cyclodimer formed from the reaction of this compound with sodium and ethylenediamine. [] This study provided valuable information about bond distances and angles within the molecule, offering insights into its three-dimensional structure and potential reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)

![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)

![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)